molecular formula C11H10ClN B1601562 N-Phenylpyridinium chloride CAS No. 68579-35-1

N-Phenylpyridinium chloride

Cat. No. B1601562
CAS RN: 68579-35-1
M. Wt: 191.65 g/mol
InChI Key: OIVXRBLKXPTIMU-UHFFFAOYSA-M
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Description

N-Phenylpyridinium chloride is a chemical compound with the molecular formula C11H10ClN . It is a main product in the category of BOC Sciences .


Synthesis Analysis

Pyridinium salts, including N-Phenylpyridinium chloride, have been synthesized through various routes and have been used in a wide range of research topics . A versatile and effective method was developed to prepare these ionic compounds from their precursor chloride .


Molecular Structure Analysis

The molecular structure of N-Phenylpyridinium chloride is determined by X-ray crystal structure analyses . The structure determination of small molecule compounds has been carried out using various techniques, including X-ray crystallography .


Chemical Reactions Analysis

Pyridinium salts, including N-Phenylpyridinium chloride, have been highlighted in terms of their synthetic routes and reactivity . The direct phenylation of a nitrogen atom has been carried out for fused pyridine derivatives by ion-molecular interaction of nucleogenic phenyl cations with acridine and phenanthridine .

Scientific Research Applications

Enhancement of Molecular Hyperpolarizabilities

N-Phenylpyridinium derivatives, such as N-phenyl-4,4‘-bipyridinium, have been studied for their potential in enhancing molecular quadratic hyperpolarizabilities. These compounds have shown promise in creating ruthenium(II) complex salts with intense metal-to-ligand charge-transfer absorptions, highlighting their utility in the development of nonlinear optical materials (Coe et al., 1998).

Catalysis in Suzuki Coupling Reactions

Poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles have been employed in the Suzuki reaction between phenylboronic acid and aryl halides in aqueous solutions. These nanoparticles demonstrate low loss of activity over several uses, indicating the potential of N-Phenylpyridinium chloride derivatives in facilitating efficient and reusable catalysts for organic synthesis (Ren & Meng, 2008).

Fluorescence Studies for Accurate Concentration Determination

The fluorescence study using N-butylpyridinium chloride has been carried out to determine its concentration in aqueous solutions accurately. Employing different light sources and artificial neural networks (ANNs), this approach aims at developing reliable sensors for monitoring the concentration of such compounds in catalyzed chemical processes, demonstrating the chemical's utility in precision analytics (Cancilla et al., 2014).

Development of Ionic Liquids

N-Phenylpyridinium chloride and its derivatives have been explored for their role in the development of ionic liquids. These substances are being investigated as alternatives to volatile organic solvents due to their low melting points and potential environmental benefits. Studies have focused on their applications in catalysis, electrolytes, and as solvents in various chemical processes, underlining the compound's importance in green chemistry initiatives (Rogers & Voth, 2007).

Gas Capture and Storage

Research into nitrogen-rich covalent triazine frameworks (CTFs) that incorporate pyridinium salts highlights the potential of N-Phenylpyridinium chloride in selective carbon capture and storage. These materials have shown superior gas uptakes and extremely high CO2 selectivities, pointing towards their application in addressing environmental challenges related to greenhouse gas emissions (Hug et al., 2015).

Future Directions

Research on N-Phenylpyridinium chloride and related compounds continues to be a topic of interest. For instance, studies have been conducted on the effect of counter ions on the mesogenic ionic N-Phenylpyridiniums . Additionally, liquid crystals based on the N-Phenylpyridinium cation have been investigated, particularly focusing on their mesomorphism and the effect of the anion .

properties

IUPAC Name

1-phenylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVXRBLKXPTIMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480624
Record name N-PHENYLPYRIDINIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylpyridinium chloride

CAS RN

68579-35-1
Record name N-PHENYLPYRIDINIUM CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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